3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to our compound of interest, involves various chemical reactions and techniques. For instance, Kumara et al. (2018) described the synthesis of a novel pyrazole derivative, highlighting the use of NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and X-ray diffraction studies in the characterization process (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. These structures can reveal interesting conformational aspects, such as dihedral angles between rings, which indicate the compound's geometric configuration. Kumara et al. (2018) provided insights into the three-dimensional structure of a similar compound, showcasing the use of X-ray crystallography in understanding molecular geometry (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyrazole compounds can be diverse. For instance, Martins et al. (2002) reported on the one-pot synthesis of various pyrazole and isoxazole derivatives, demonstrating the versatility and reactivity of these compounds in chemical synthesis (Martins et al., 2002).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as their thermal stability and crystal packing, can be significant in determining their practical applications. Kumara et al. (2018) found that a similar pyrazole compound was thermally stable up to 190°C and analyzed the compound's intermolecular interactions using Hirshfeld surface analysis (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as electrophilic and nucleophilic regions, can be studied using methods like ab-initio calculations. The solvent effects on structural parameters and non-linear optical properties can also be of interest. Kumara et al. (2018) conducted such analyses to understand the electronic structures and molecular geometries of their synthesized compound (Kumara et al., 2018).
properties
IUPAC Name |
3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-7-13(20-24-11)10-21(2)17(22)16-9-15(18-19-16)12-5-4-6-14(8-12)23-3/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNCYRNXOWCQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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